2,6-Bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid
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Overview
Description
Azotochelin is a biscatecholate siderophore produced by the nitrogen-fixing soil bacterium Azotobacter vinelandii . Siderophores are molecules that bind and transport iron in microorganisms. Azotochelin is particularly notable for its ability to form strong complexes with various metal ions, including molybdate, tungstate, and vanadate .
Preparation Methods
Azotochelin is primarily produced by the bacterium Azotobacter vinelandii. The production involves the cultivation of the bacterium under specific conditions that promote the synthesis of siderophores . The synthetic route for azotochelin involves several steps, including the fermentation of Azotobacter vinelandii, followed by extraction and purification processes . Industrial production methods are still under research, but microbial fermentation remains the most viable approach due to the complexity of the molecule .
Chemical Reactions Analysis
Azotochelin undergoes various chemical reactions, primarily involving complexation with metal ions. The types of reactions include:
Complexation: Azotochelin forms strong 1:1 complexes with molybdate, tungstate, and vanadate.
Oxidation and Reduction: Azotochelin can participate in redox reactions, particularly with metal ions like manganese, where Mn(II) can be oxidized to Mn(III) in the presence of azotochelin.
Common reagents and conditions used in these reactions include aqueous solutions of metal salts, controlled pH environments, and the use of spectroscopic techniques for monitoring . The major products formed from these reactions are metal-azotochelin complexes, which have various applications in scientific research .
Scientific Research Applications
Azotochelin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azotochelin involves its ability to bind metal ions through its catecholate groups. This binding forms stable complexes that can transport and sequester metal ions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion transport and homeostasis . In the context of its potential anticancer activity, azotochelin and its analogs may exert effects by interfering with metal ion availability in cancer cells .
Comparison with Similar Compounds
Azotochelin is unique among siderophores due to its strong binding affinity for oxoanions like molybdate, tungstate, and vanadate . Similar compounds include:
Protochelin: Another siderophore produced by Azotobacter vinelandii, but with different metal binding properties.
Enterobactin: A structurally similar siderophore but with a higher affinity for iron.
Ferrichrome: A hydroxamate siderophore with different metal binding characteristics.
Azotochelin’s uniqueness lies in its ability to form stable complexes with a wide range of metal ions, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
2,6-bis[(2,3-dihydroxybenzoyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O8/c23-14-8-3-5-11(16(14)25)18(27)21-10-2-1-7-13(20(29)30)22-19(28)12-6-4-9-15(24)17(12)26/h3-6,8-9,13,23-26H,1-2,7,10H2,(H,21,27)(H,22,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPFLOCEYZIIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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